6-Methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
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Overview
Description
6-Methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde is a bicyclic compound that belongs to the pyrrolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions. For instance, a three-component reaction involving phenylglyoxal, pyrimidine-2,4,6-trione, and a suitable amine can yield the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can lead to various derivatives, including oxidized or reduced forms, and substituted analogs, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 6-Methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde has been studied for its potential biological activities. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer, antiviral, and anti-inflammatory agents. Its ability to modulate biochemical pathways makes it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism by which 6-Methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on biochemical pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Pyrimidopyrimidines: These compounds share structural similarities and exhibit similar biological activities, such as anticancer and antiviral properties.
Indole Derivatives: Indole derivatives are structurally related and can be synthesized using similar methods.
Uniqueness: 6-Methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde stands out due to its specific substitution pattern and the presence of the aldehyde group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
6-methyl-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidine-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-5(2-12)6-7(11-4)8(13)10-3-9-6/h2-3,11H,1H3,(H,9,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKLKWXCDOCGLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=O)NC=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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